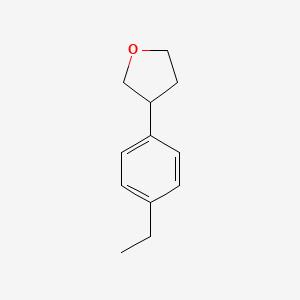

3-(4-Ethylphenyl)tetrahydrofuran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Ethylphenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are a group of heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The presence of a 4-ethylphenyl group attached to the tetrahydrofuran ring makes this compound unique and potentially useful in various chemical and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)tetrahydrofuran can be achieved through several methods, including:

-

Nucleophilic Substitution: : One common method involves the nucleophilic substitution of a suitable precursor, such as 4-ethylphenyl bromide, with a tetrahydrofuran derivative under basic conditions. This reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

-

Cyclization Reactions: : Another approach involves the cyclization of a suitable precursor, such as 4-ethylphenyl alcohol, with a tetrahydrofuran derivative. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

3-(4-Ethylphenyl)tetrahydrofuran can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.

-

Substitution: : The compound can undergo substitution reactions, where functional groups on the tetrahydrofuran ring or the 4-ethylphenyl group are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, nucleophiles, and bases or acids as catalysts.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of biologically active molecules. For instance, it can serve as a building block for the development of new therapeutic agents due to its ability to modify biological activity through structural changes.

Case Study: Synthesis of Bioactive Compounds

A notable example includes its use in the synthesis of compounds related to anti-cancer therapies. Research indicates that derivatives of tetrahydrofuran are being explored for their anti-tumor properties. The modification of the tetrahydrofuran ring can enhance the efficacy and selectivity of these compounds against cancer cells.

Solvent Applications

3-(4-Ethylphenyl)tetrahydrofuran has been identified as a potential solvent in organic reactions due to its hydrophobic nature. This property enables it to dissolve various organic compounds effectively, making it suitable for use in solvent systems where traditional solvents may not perform well.

Data Table: Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | Approx. 200 °C |

| Density | 0.95 g/cm³ |

| Miscibility | Poorly miscible with water |

Material Science Applications

In material science, this compound can be utilized as a component in polymerization processes. Its structure allows it to participate in reactions that produce elastomeric materials, which are valuable in creating flexible and durable products.

Case Study: Polymer Development

Research has shown that when polymerized with specific catalysts, this compound can yield materials with enhanced mechanical properties suitable for applications in automotive and aerospace industries. These polymers exhibit improved resistance to heat and chemicals, making them ideal for demanding environments.

Environmental Considerations

While exploring its applications, it is essential to consider the environmental impact of using this compound. The production processes should adhere to green chemistry principles to minimize waste and reduce hazardous by-products. Recent studies emphasize the need for sustainable practices in the synthesis and application of chemical compounds.

作用机制

The mechanism of action of 3-(4-Ethylphenyl)tetrahydrofuran depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA or RNA.

相似化合物的比较

Similar Compounds

Tetrahydrofuran: A simpler compound with a five-membered ring containing four carbon atoms and one oxygen atom.

4-Ethylphenol: A compound with a phenyl ring substituted with an ethyl group.

3-Phenyl-1,2,4-oxadiazole: A heterocyclic compound with a similar structure but different functional groups.

Uniqueness

3-(4-Ethylphenyl)tetrahydrofuran is unique due to the presence of both the tetrahydrofuran ring and the 4-ethylphenyl group. This combination imparts specific chemical and physical properties that make it useful in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.

生物活性

3-(4-Ethylphenyl)tetrahydrofuran, a compound belonging to the tetrahydrofuran family, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring substituted with a 4-ethylphenyl group. The molecular formula is C12H16O, and it exhibits properties typical of tetrahydrofuran derivatives, such as solubility in organic solvents and moderate polarity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) , which enhances the signaling of these neurotransmitters in the brain. This mechanism is significant for understanding its potential effects on mood regulation and cognitive functions.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antidepressant Effects : By inhibiting the reuptake of norepinephrine and dopamine, the compound may alleviate symptoms of depression.

- Stimulant Properties : Enhanced dopaminergic signaling can lead to stimulant effects, which have been observed in various studies .

- Potential Neurotoxicity : At high doses, there are indications that it may induce neurotoxic effects, necessitating careful dosage considerations in therapeutic contexts.

Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity, indicative of stimulant effects. Behavioral assessments showed improvements in tasks related to memory and learning, suggesting potential applications in cognitive enhancement therapies.

Study 2: Toxicological Assessment

A toxicological review highlighted that while low doses of tetrahydrofuran derivatives like this compound could be beneficial, high doses led to adverse effects such as increased heart rate and anxiety-like behaviors. This underscores the importance of dosage regulation in clinical applications .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

3-(4-ethylphenyl)oxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12H,2,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMIJKBOGKZXDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。